molecular formula C12H17N3O4 B2970025 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- CAS No. 209527-06-0

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl-

Cat. No.: B2970025
CAS No.: 209527-06-0
M. Wt: 267.285
InChI Key: VAVJDYKVIJZYEL-UHFFFAOYSA-N
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Description

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- is a derivative of alanine, a non-essential amino acid, with a pyrazine ring attached to the alanine backbone. The compound is protected by a t-butyloxycarbonyl group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions during the synthesis process.

Preparation Methods

The synthesis of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through various methods, including cyclization reactions involving diamines and diketones.

    Attachment to Alanine: The pyrazine ring is then attached to the alanine backbone through a condensation reaction.

    Protection with t-Butyloxycarbonyl Group: The final step involves protecting the amino group of the alanine with a t-butyloxycarbonyl group using reagents like di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated peptide synthesizers and high-throughput purification techniques .

Chemical Reactions Analysis

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- undergoes various chemical reactions, including:

    Oxidation: The pyrazine ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the pyrazine ring can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the pyrazine ring is substituted with various nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like methanol, acetic acid, and catalysts such as palladium on carbon (Pd/C). Major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and peptides.

    Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can participate in π-π stacking interactions, hydrogen bonding, and coordination with metal ions, which can modulate the activity of the target molecule. The t-butyloxycarbonyl group protects the amino group during synthesis but is removed under acidic conditions to reveal the active form of the compound .

Comparison with Similar Compounds

3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- can be compared with other similar compounds, such as:

    3-Pyrazin-2-ylalanine: Lacks the t-butyloxycarbonyl protection group, making it more reactive during synthesis.

    N-t-butyloxycarbonyl-alanine: Lacks the pyrazine ring, limiting its applications in certain chemical reactions and biological studies.

    Pyrazine derivatives: Other pyrazine derivatives may have different substituents on the pyrazine ring, affecting their chemical reactivity and biological activity.

The uniqueness of 3-Pyrazin-2-ylalanine, N-t-butyloxycarbonyl- lies in its combination of the pyrazine ring and the protected alanine backbone, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-pyrazin-2-ylpropanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4/c1-12(2,3)19-11(18)15-9(10(16)17)6-8-7-13-4-5-14-8/h4-5,7,9H,6H2,1-3H3,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVJDYKVIJZYEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC=CN=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

209527-06-0
Record name 2-{[(tert-butoxy)carbonyl]amino}-3-(pyrazin-2-yl)propanoic acid
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